molecular formula C19H20ClN5O3 B2455914 2-[(2-Chlorophenyl)methyl]-6-(2-methoxyethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione CAS No. 887465-15-8

2-[(2-Chlorophenyl)methyl]-6-(2-methoxyethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione

Cat. No. B2455914
CAS RN: 887465-15-8
M. Wt: 401.85
InChI Key: BKEZYVVTLNITBS-UHFFFAOYSA-N
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Description

The compound contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is a core structure of many natural products such as histidine, purine, histamine, and DNA-based structures .

Scientific Research Applications

Imidazole-Based Applications

Host for Anions

Imidazole-containing bisphenols have been studied for their ability to form structured salts with various acids through hydrogen bonding and electrostatic interactions. This property makes them potential candidates for anion exchange materials, sensors, and catalysts (Nath & Baruah, 2012).

Fluorescence Sensing

Imidazole dicarboxylate-based lanthanide metal-organic frameworks exhibit selective sensitivity to benzaldehyde derivatives, indicating their potential as fluorescence sensors for chemical detection (Shi et al., 2015).

Kinase Inhibition

Certain imidazo[4,5-h]isoquinolin derivatives have been identified as potent inhibitors of lck kinase, a protein important in T-cell activation and immune response, showcasing the potential for drug development targeting kinase-related diseases (Snow et al., 2002).

Additional Applications

Antifungal Evaluation

Studies on substituted imidazoles have explored their antifungal activities, highlighting the impact of substituent groups on both molecular structure and biological activity. These findings support the development of new antifungal agents (Macías et al., 2018).

Photochromism

Dimers of certain imidazoles exhibit photochromic behavior, changing color upon irradiation. This property is of interest for applications in materials science, such as the development of light-responsive materials (Bai et al., 2010).

properties

IUPAC Name

2-[(2-chlorophenyl)methyl]-6-(2-methoxyethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN5O3/c1-12-10-24-15-16(21-18(24)23(12)8-9-28-3)22(2)19(27)25(17(15)26)11-13-6-4-5-7-14(13)20/h4-7,10H,8-9,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKEZYVVTLNITBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1CCOC)N(C(=O)N(C3=O)CC4=CC=CC=C4Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 16610538

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